molecular formula C18H18FN3OS B5754281 2-fluoro-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide

2-fluoro-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide

Cat. No. B5754281
M. Wt: 343.4 g/mol
InChI Key: BUFQQCQJYSAJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide, also known as FPBA, is a chemical compound with potential applications in scientific research. It is a thioamide derivative that is structurally similar to other benzamide compounds, such as sulpiride and tiapride. FPBA has been studied for its potential as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a role in insulin signaling and glucose homeostasis.

Mechanism of Action

The mechanism of action of 2-fluoro-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide as a PTP1B inhibitor involves binding to the active site of the enzyme and preventing its dephosphorylation activity. This leads to increased phosphorylation of insulin receptor substrate proteins and downstream signaling pathways, ultimately resulting in improved glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects:
In addition to its potential as a PTP1B inhibitor, 2-fluoro-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been studied for its effects on other biological processes. One study showed that 2-fluoro-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Another study suggested that 2-fluoro-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide may have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages.

Advantages and Limitations for Lab Experiments

2-fluoro-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has several advantages as a research tool, including its high potency and selectivity as a PTP1B inhibitor. However, it also has limitations, such as its relatively low solubility in aqueous solutions and potential toxicity at high doses. Careful consideration should be given to the appropriate concentration and duration of 2-fluoro-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide treatment in experimental settings.

Future Directions

There are several potential future directions for research on 2-fluoro-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide and its derivatives. One area of interest is the development of more potent and selective PTP1B inhibitors for use in clinical trials. Another area of focus is the investigation of 2-fluoro-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide's effects on other biological processes, such as cancer cell growth and inflammation. Additionally, the potential use of 2-fluoro-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide as a tool for studying insulin signaling and glucose homeostasis in animal models warrants further investigation.

Synthesis Methods

The synthesis of 2-fluoro-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been described in several research papers. One common method involves the reaction of 4-(1-pyrrolidinyl)aniline with 2-fluoro-4-nitrobenzoic acid, followed by reduction of the nitro group and conversion of the resulting amine to the thioamide using carbon disulfide. The final product is obtained through purification and recrystallization.

Scientific Research Applications

2-fluoro-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been studied for its potential as a PTP1B inhibitor, with the goal of developing new treatments for diabetes and other metabolic disorders. PTP1B is a negative regulator of insulin signaling, and inhibition of this enzyme can improve insulin sensitivity and glucose uptake in cells. Several studies have shown that 2-fluoro-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide can effectively inhibit PTP1B activity in vitro and in vivo, leading to improved glucose tolerance and insulin sensitivity in animal models.

properties

IUPAC Name

2-fluoro-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3OS/c19-16-6-2-1-5-15(16)17(23)21-18(24)20-13-7-9-14(10-8-13)22-11-3-4-12-22/h1-2,5-10H,3-4,11-12H2,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFQQCQJYSAJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide

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